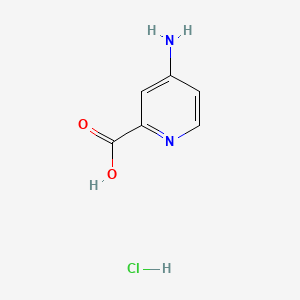
3-tert-butyl-(1H)-indole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butyl-(1H)-indole-5-carbonitrile: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a tert-butyl group at the 3-position and a carbonitrile group at the 5-position of the indole ring makes this compound unique and of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-(1H)-indole-5-carbonitrile typically involves the introduction of the tert-butyl group and the carbonitrile group onto the indole ring. One common method is the condensation of tert-butyl-substituted isatins with appropriate reagents under specific conditions. For example, the reaction of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide in acetic acid under reflux conditions can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-tert-butyl-(1H)-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Applications De Recherche Scientifique
Chemistry: 3-tert-butyl-(1H)-indole-5-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, this compound can be used to study the interactions of indole derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of 3-tert-butyl-(1H)-indole-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 3-tert-butyl-1H-indole-5-carboxylic acid
- 3-tert-butyl-1H-indole-5-methanol
- 3-tert-butyl-1H-indole-5-thiol
Comparison: Compared to similar compounds, 3-tert-butyl-(1H)-indole-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological properties. The tert-butyl group enhances the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Propriétés
Numéro CAS |
1207426-47-8 |
|---|---|
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.269 |
Nom IUPAC |
3-tert-butyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C13H14N2/c1-13(2,3)11-8-15-12-5-4-9(7-14)6-10(11)12/h4-6,8,15H,1-3H3 |
Clé InChI |
WNUZRANJMHECIH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CNC2=C1C=C(C=C2)C#N |
Synonymes |
3-tert-butyl-(1H)-indole-5-carbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4H-pyrrolo[2,3-d][1,2,3]thiadiazole-4-carboxylate](/img/structure/B577348.png)
![(5R,8R,9S,10S,13R,14R,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B577350.png)






![Spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B577358.png)
![7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B577359.png)
![N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide](/img/structure/B577361.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B577365.png)
![2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B577366.png)
